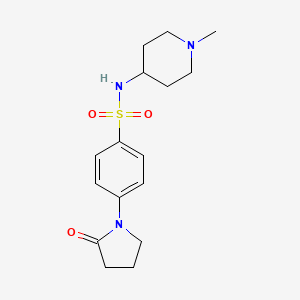![molecular formula C19H14N2O6S B5115345 N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. GSK-J4 is known to inhibit the activity of the histone demethylase, JMJD3, which is involved in the epigenetic regulation of gene expression.
Mechanism of Action
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide inhibits the activity of JMJD3, which is a histone demethylase that is involved in the epigenetic regulation of gene expression. JMJD3 is known to regulate the expression of genes involved in inflammation, cell differentiation, and cell cycle control. By inhibiting the activity of JMJD3, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide can alter the expression of these genes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory genes such as IL-6 and TNF-α. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide is its specificity for JMJD3, which makes it a valuable tool for studying the role of JMJD3 in various diseases. However, one of the limitations of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective inhibitors of JMJD3 that can be used in clinical settings. Finally, further studies are needed to understand the long-term effects of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide and its potential toxicity in vivo.
Conclusion:
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide is a small molecule inhibitor that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its specificity for JMJD3 makes it a valuable tool for studying the role of JMJD3 in various diseases. However, further studies are needed to understand its long-term effects and potential toxicity in vivo.
Synthesis Methods
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide was first synthesized by researchers at GlaxoSmithKline using a multistep synthesis approach. The synthesis involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-nitrobenzenesulfonamide to form N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Studies have shown that N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation by targeting the activity of JMJD3. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c1-26-19-10-15-14-7-2-3-8-17(14)27-18(15)11-16(19)20-28(24,25)13-6-4-5-12(9-13)21(22)23/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOXLURNHKROCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)

![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)


![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
